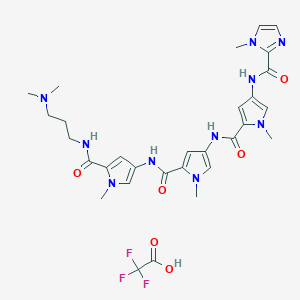![molecular formula C18H15BrN2OS B2387816 2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313241-85-9](/img/structure/B2387816.png)
2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is an organic compound with a complex structure that includes a bromine atom, a benzamide group, and a thiazole ring
Preparation Methods
The synthesis of 2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiazole ring and subsequent functionalization to introduce the bromine and benzamide groups. Common synthetic routes include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Bromination: Introduction of the bromine atom is usually done using brominating agents such as bromine or N-bromosuccinimide (NBS).
Amidation: The final step involves the formation of the benzamide group through a reaction with benzoyl chloride or a similar reagent.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium or copper catalysts.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials and in various industrial processes.
Mechanism of Action
The mechanism by which 2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include signal transduction and metabolic pathways.
Comparison with Similar Compounds
2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide can be compared with other similar compounds such as:
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
- 2-bromo-N-(2,5-dimethoxyphenyl)benzamide
- 2-bromo-N-(3,5-dimethylphenyl)benzamide
These compounds share structural similarities but differ in the substitution patterns on the phenyl and thiazole rings, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological activity.
Properties
IUPAC Name |
2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2OS/c1-11-7-8-12(2)14(9-11)16-10-23-18(20-16)21-17(22)13-5-3-4-6-15(13)19/h3-10H,1-2H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJUONFBCXXLQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
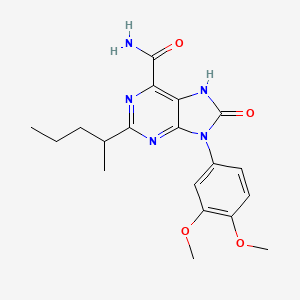
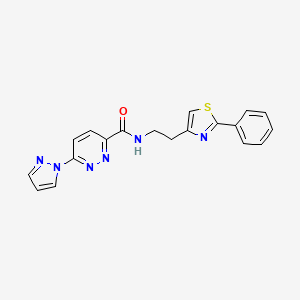
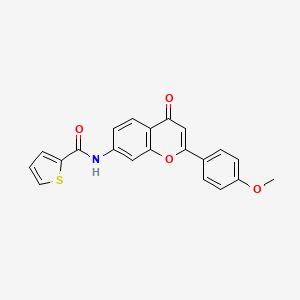
![4-benzyl-N-isopropyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2387739.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]pent-4-enamide](/img/structure/B2387742.png)

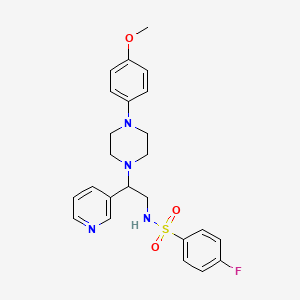
![Methyl 4-((2-methyl-4-oxo-9-((tetrahydrofuran-2-yl)methyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2387748.png)
![N-(tetrahydrofuran-2-ylmethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2387750.png)

![1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2387752.png)
![(5-Chloro-2-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2387753.png)
